molecular formula C22H20F2N4O2 B1677353 MMP-13 抑制剂

MMP-13 抑制剂

货号: B1677353
分子量: 410.4 g/mol
InChI 键: PYFRREJCFXFNRR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

基质金属蛋白酶 13 抑制剂是旨在抑制基质金属蛋白酶 13 活性的化合物,基质金属蛋白酶 13 是一种在细胞外基质成分(尤其是胶原蛋白)降解中起关键作用的酶。 基质金属蛋白酶 13 在骨关节炎等疾病中显著过表达,使其成为治疗此类疾病的关键治疗靶点 .

科学研究应用

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the proliferation of various cancer cell lines through the modulation of key signaling pathways involved in cell growth and survival.

In Vitro Studies

A study evaluated the cytotoxic effects of N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide on several cancer cell lines:

Cell LineIC50 (µM)
A549 (Lung)12.5
MCF-7 (Breast)15.0
HeLa (Cervical)10.0

These results suggest that the compound could serve as a lead for developing new anticancer agents targeting specific pathways involved in tumor growth.

Case Study: Tumor Growth Inhibition

In vivo experiments using xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism appears to involve apoptosis induction and inhibition of angiogenesis.

Anti-inflammatory Effects

The compound also exhibits promising anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in macrophage cell lines.

Cytokine Production Data

The following table summarizes the effects observed in treated macrophage cultures:

TreatmentTNF-alpha Production (pg/mL)IL-6 Production (pg/mL)
Control1000800
Compound Treatment300250

These findings indicate that N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide may be effective in managing inflammatory conditions by modulating cytokine levels.

Antimicrobial Properties

Preliminary research suggests that this compound may possess antimicrobial activity against certain bacterial strains. The structure's potential for interaction with bacterial enzymes could lead to effective treatments for infections.

Antimicrobial Activity Testing

In studies assessing antimicrobial efficacy, N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide demonstrated activity against:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results warrant further investigation into its potential as an antimicrobial agent.

生化分析

Biochemical Properties

N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide is a potent and selective inhibitor of MMP-13, with an IC50 value of 8 nM . This compound interacts specifically with the unique pockets of MMP-13, rather than the catalytic zinc, which confers its selectivity over other matrix metalloproteinases . By binding to these unique pockets, N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide effectively inhibits the enzymatic activity of MMP-13, preventing the degradation of collagen and other extracellular matrix components.

Cellular Effects

N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide has been shown to influence various cellular processes. It significantly reduces paclitaxel-induced neurotoxicity and exhibits anticancer activity . The compound also affects cell signaling pathways involved in endochondral ossification, where it blocks osterix-dependent calcification of matrices in limb bud cells . Additionally, N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide impacts gene expression related to extracellular matrix production and degradation.

Molecular Mechanism

The molecular mechanism of N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide involves its binding to specific pockets within the MMP-13 enzyme. This binding inhibits the enzyme’s activity by preventing the degradation of extracellular matrix components . Unlike other MMP inhibitors that target the catalytic zinc, this compound’s selectivity is due to its interaction with unique structural features of MMP-13 . This selective inhibition reduces the risk of off-target effects and enhances its therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide have been observed over time. The compound is stable under standard storage conditions, with short-term storage at -20°C and long-term storage at -80°C . Studies have shown that the compound maintains its inhibitory activity over extended periods, making it suitable for long-term experiments. Additionally, the compound’s effects on cellular function, such as reducing neurotoxicity and exhibiting anticancer activity, have been consistent over time .

Dosage Effects in Animal Models

In animal models, the effects of N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide vary with different dosages. At lower doses, the compound effectively inhibits MMP-13 activity without causing significant adverse effects . At higher doses, some toxic effects have been observed, indicating a threshold for safe and effective use. The compound’s ability to reduce paclitaxel-induced neurotoxicity and exhibit anticancer activity has been demonstrated in various dosage studies .

Metabolic Pathways

N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide is involved in metabolic pathways related to its inhibition of MMP-13. The compound interacts with enzymes and cofactors involved in extracellular matrix production and degradation . Its selective inhibition of MMP-13 affects metabolic flux and metabolite levels associated with tissue remodeling and cancer progression

Transport and Distribution

The transport and distribution of N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide within cells and tissues involve interactions with specific transporters and binding proteins . The compound’s ability to cross the blood-brain barrier and its permeability in Caco-2 cells indicate its potential for effective distribution in various tissues . Additionally, the compound’s solubility in DMSO facilitates its use in experimental settings .

Subcellular Localization

N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide exhibits specific subcellular localization patterns that influence its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . This localization is crucial for its selective inhibition of MMP-13 and its effects on cellular processes such as extracellular matrix degradation and gene expression .

准备方法

合成路线和反应条件: 基质金属蛋白酶 13 抑制剂可以通过各种化学路线合成。 一种常见的方法是利用基于结构的虚拟筛选来鉴定潜在的抑制剂,然后进行化学优化以提高其活性,选择性 . 例如,N-酰基腙已通过此方法被确定为非锌结合基质金属蛋白酶 13 抑制剂 .

工业生产方法: 基质金属蛋白酶 13 抑制剂的工业生产通常涉及使用优化的反应条件进行大规模合成,以确保高收率和纯度。 该过程可能包括形成关键中间体、纯化和最终产品配制等步骤 .

化学反应分析

反应类型: 基质金属蛋白酶 13 抑制剂会发生各种化学反应,包括氧化,还原和取代。 这些反应对于修饰抑制剂的化学结构以增强其功效和选择性至关重要 .

常用试剂和条件: 基质金属蛋白酶 13 抑制剂合成中常用的试剂包括亚硫酰氯,二异丙基乙胺和乙腈。 反应条件通常涉及控制温度和特定的pH值,以确保最佳的反应速率和产物形成 .

形成的主要产物: 这些反应形成的主要产物通常是初始抑制剂化合物的衍生物,其修饰可增强它们对基质金属蛋白酶 13 的结合亲和力和选择性 .

生物活性

N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide is a synthetic compound with potential therapeutic applications, particularly in oncology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula: C22H20F2N4O2
  • Molecular Weight: 410.42 g/mol
  • IUPAC Name: N4,N6-bis[(4-fluoro-3-methylphenyl)methyl]pyrimidine-4,6-dicarboxamide

The compound features a pyrimidine core with two carboxamide groups and is substituted with 4-fluoro-3-methylbenzyl moieties, which are crucial for its biological activity.

N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide has been studied for its ability to inhibit matrix metalloproteinases (MMPs), which play a significant role in tumor progression and metastasis. The compound’s binding affinity to MMPs suggests that it may serve as a therapeutic agent in cancer treatment by modulating the extracellular matrix environment .

Antitumor Activity

Research indicates that N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide exhibits cytotoxic effects against various cancer cell lines. A study evaluated its effects on human bladder carcinoma cells and demonstrated significant inhibition of cell proliferation at micromolar concentrations. The compound's mechanism involves the induction of apoptosis and cell cycle arrest, particularly in the G1 phase .

Selectivity and Toxicity

In vitro studies have shown that the compound selectively targets cancer cells while exhibiting low toxicity to normal fibroblast cells. This selectivity is attributed to its specific interactions with MMPs, which are overexpressed in malignant tissues but not in normal tissues .

Data Table: Summary of Biological Activity

Activity Cell Line IC50 (µM) Mechanism
CytotoxicityHuman Bladder Carcinoma5.0Induction of apoptosis
Inhibition of ProliferationVarious Cancer Cell Lines10.0Cell cycle arrest (G1 phase)
SelectivityNormal Fibroblast Cells>50Minimal toxicity

Study 1: Anticancer Efficacy

A recent study assessed the anticancer efficacy of N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide on xenograft models of bladder cancer. Mice treated with the compound showed a significant reduction in tumor volume compared to control groups. Histological analysis revealed decreased MMP activity and enhanced apoptosis markers in treated tumors .

Study 2: Mechanistic Insights

Another investigation focused on the molecular mechanisms underlying the compound's effects on MMP inhibition. The study utilized Western blotting techniques to demonstrate that treatment with N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide resulted in downregulation of MMP-2 and MMP-9 expression in cancer cells, correlating with reduced invasiveness .

属性

IUPAC Name

4-N,6-N-bis[(4-fluoro-3-methylphenyl)methyl]pyrimidine-4,6-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F2N4O2/c1-13-7-15(3-5-17(13)23)10-25-21(29)19-9-20(28-12-27-19)22(30)26-11-16-4-6-18(24)14(2)8-16/h3-9,12H,10-11H2,1-2H3,(H,25,29)(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFRREJCFXFNRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CNC(=O)C2=CC(=NC=N2)C(=O)NCC3=CC(=C(C=C3)F)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide
Reactant of Route 2
Reactant of Route 2
N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide
Reactant of Route 3
Reactant of Route 3
N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide
Reactant of Route 4
Reactant of Route 4
N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide
Reactant of Route 6
Reactant of Route 6
N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。